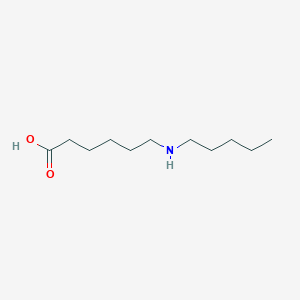

6-(Pentylamino)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(pentylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-6-9-12-10-7-4-5-8-11(13)14/h12H,2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGAEYTMKZWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535196 | |

| Record name | 6-(Pentylamino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90068-71-6 | |

| Record name | 6-(Pentylamino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Pentylamino Hexanoic Acid

Chemical Synthesis Approaches

The construction of 6-(Pentylamino)hexanoic acid can be achieved through several strategic pathways, each with its own set of advantages and challenges. The primary methods include direct alkylation, reductive amination of a carbonyl precursor, and a two-step process involving amide bond formation followed by reduction.

Direct N-alkylation represents a straightforward approach for forming the carbon-nitrogen bond. This method typically involves the nucleophilic substitution (SN2) reaction between an amine and an alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, this could be approached in two ways:

Reaction of pentylamine with a 6-halo-hexanoic acid derivative (e.g., ethyl 6-bromohexanoate).

Reaction of 6-aminohexanoic acid with a pentyl halide (e.g., 1-bromopentane).

Reductive amination is a highly effective and widely used method for the synthesis of amines, offering greater control and selectivity compared to direct alkylation. acsgcipr.orgjocpr.com This process involves two main stages that are typically performed sequentially in a single reaction vessel, known as direct reductive amination. wikipedia-on-ipfs.org

The synthesis of this compound via this route begins with a hexanoic acid precursor containing a carbonyl group at the 6-position, namely 6-oxohexanoic acid. The key steps are:

Imine Formation: The carbonyl group of 6-oxohexanoic acid reacts with the primary amine, pentylamine, under mildly acidic conditions to form a protonated imine intermediate (an iminium ion). wikipedia-on-ipfs.org The water molecule formed as a byproduct is often removed to drive the equilibrium towards the imine. wikipedia-on-ipfs.org

In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the target secondary amine. libretexts.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgwikipedia-on-ipfs.org These hydrides are particularly suitable because they are mild enough not to reduce the initial aldehyde or ketone but are highly reactive towards the protonated imine intermediate, ensuring high selectivity for the desired amine product. wikipedia-on-ipfs.org

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1 | 6-Oxohexanoic acid + Pentylamine | Iminium ion | Mildly acidic (pH control) |

| 2 | Iminium ion + Reducing Agent | This compound | Selective hydride (e.g., NaBH(OAc)₃) |

An alternative, two-step strategy involves the initial formation of a stable amide bond, followed by its chemical reduction to the corresponding amine. This pathway leverages the robustness of amide synthesis protocols, particularly those employing carbodiimide (B86325) coupling agents. chemistrysteps.com

The process unfolds as follows:

Amide Bond Formation: 6-Aminohexanoic acid is coupled with pentanoic acid to form the intermediate amide, N-(pentanoyl)-6-aminohexanoic acid. This reaction is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comfishersci.co.uk These reagents activate the carboxylic acid group, allowing for an efficient reaction with the amine at room temperature to form the amide linkage with high yields. chemistrysteps.com

Amide Reduction: The carbonyl group of the resulting amide is subsequently reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a potent reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to successfully convert the stable amide into the target secondary amine, this compound.

This method is advantageous when direct alkylation or reductive amination is problematic due to substrate sensitivities or side reactions.

Mechanistic Insights into Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is essential for optimizing reaction conditions and minimizing the formation of unwanted byproducts.

Carbodiimide-mediated amide bond formation is a cornerstone of modern organic synthesis. nbinno.com The mechanism, while efficient, involves a highly reactive intermediate. nbinno.comwikipedia.org

The key steps are:

Activation of Carboxylic Acid: The process begins when the carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC). This forms a highly reactive O-acylisourea intermediate. fishersci.co.ukwikipedia.org This intermediate is essentially a carboxylic acid with an excellent leaving group, thus activating it for nucleophilic attack. chemistrysteps.comlibretexts.org

Nucleophilic Attack by Amine: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate. libretexts.org

Amide Formation and Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond. The process releases a urea (B33335) byproduct, such as N,N'-dicyclohexylurea (DCU) in the case of DCC. wikipedia.org DCU is poorly soluble in many organic solvents and often precipitates from the reaction mixture, which can aid in purification. peptide.com

Despite the efficacy of these methods, side reactions can occur, necessitating careful optimization of the reaction pathway.

In Carbodiimide Coupling: The primary competing reaction is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to form a stable and unreactive N-acylurea. wikipedia.org This pathway consumes the activated acid and prevents it from reacting with the amine, thus lowering the yield. This side reaction is particularly prevalent in solvents with high dielectric constants. wikipedia.org Another potential side reaction is the attack of a second molecule of carboxylic acid on the O-acylisourea intermediate, leading to the formation of a carboxylic acid anhydride. wikipedia.orgluxembourg-bio.com

Optimization strategies include:

Solvent Choice: Using aprotic solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, can minimize the rearrangement to the N-acylurea. wikipedia.org

Use of Additives: A common and highly effective strategy is to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt), to the reaction. HOBt rapidly reacts with the O-acylisourea intermediate to form an HOBt-active ester. chemicalforums.com This new intermediate is more stable and less prone to rearrangement but remains sufficiently reactive to couple efficiently with the amine. This approach also helps to suppress racemization when chiral amino acids are used. fishersci.co.ukpeptide.com

| Side Reaction | Description | Optimization Strategy |

| N-Acylurea Formation | Intramolecular rearrangement of the O-acylisourea intermediate. wikipedia.org | Use of low-dielectric solvents (e.g., DCM); addition of HOBt. wikipedia.orgpeptide.com |

| Anhydride Formation | A second carboxylic acid molecule attacks the O-acylisourea. wikipedia.org | Use of stoichiometric amounts of reactants; addition of HOBt. chemicalforums.com |

| Racemization | Loss of stereochemical integrity in chiral starting materials. peptide.com | Addition of HOBt or other racemization-suppressing agents. peptide.com |

In Reductive Amination: Side reactions can include the reduction of the starting aldehyde to an alcohol or aldol (B89426) condensation reactions. acsgcipr.org Optimization involves careful control of the reaction pH, as imine formation is typically favored under weakly acidic conditions, and the judicious choice of a reducing agent that selectively reduces the imine over the carbonyl group. rsc.org

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes, with their inherent chirality and specificity, are ideal for the synthesis of complex molecules like N-substituted amino acids.

Lipases are versatile enzymes widely employed in organic synthesis due to their stability in organic solvents and broad substrate specificity. nih.gov In the context of N-substituted amino acid synthesis, lipases can be utilized in a two-step process involving initial esterification followed by aminolysis.

A key application of lipases is in the kinetic resolution of racemic mixtures, allowing for the preparation of enantiomerically pure compounds. nih.gov For instance, a lipase (B570770) from Candida antarctica (CALB) has been shown to be an effective catalyst for the copolymerization of diesters with amino-substituted diols, demonstrating its tolerance for amino functional groups. nih.gov This principle can be extended to the synthesis of this compound, where a lipase could catalyze the acylation of a precursor amine or the aminolysis of an activated ester. A unique intracellular lipase from Sphingomonas sp. has demonstrated the ability to directly catalyze the aminolysis of esters or even carboxylic acids to produce amides, offering a more direct route. acs.org

Research has shown that lipase-catalyzed reactions can be optimized by controlling parameters such as solvent, temperature, and water content. For example, the esterification of geraniol (B1671447) with acetic acid using a Candida antarctica lipase in n-hexane achieved a 94% equilibrium conversion. nih.gov Similarly, the synthesis of O-lauroyl L-serinamide was optimized in 2-methyl-2-propanol. researchgate.net

Beyond lipases, other enzymes like oxidases and hydrolases play a crucial role in the functionalization of amino acid precursors. These enzymes can introduce specific functional groups with high regio- and stereoselectivity.

Hydrolases, for instance, are used in the enantioselective hydrolysis of racemic esters or amides to produce chiral acids and amines. symeres.com This is a common strategy for obtaining optically pure amino acids. symeres.com Oxidases, particularly dioxygenases, can catalyze the hydroxylation of C-H bonds, a challenging transformation in traditional organic chemistry. nih.govmdpi.com For example, proline hydroxylases have been used for the preparative scale synthesis of hydroxyproline (B1673980) derivatives. nih.gov While not directly applicable to the pentylamino side chain, this demonstrates the potential of enzymes to modify the hexanoic acid backbone.

Transaminases are another important class of enzymes that can be used in tandem with other enzymatic reactions. For example, a one-pot, two-step reaction involving an aldol addition catalyzed by a hydratase-aldolase followed by an enantioselective amination using a transaminase has been reported for the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of structurally diverse peptides with significant biological activities. nih.govnih.gov These enzymatic assembly lines can incorporate non-proteinogenic amino acids, fatty acids, and other building blocks, making them powerful tools for generating novel peptide-like structures. nih.gov

The modular nature of NRPSs allows for engineering and reprogramming to produce new molecules. biorxiv.org Each module is responsible for the recognition, activation, and incorporation of a specific building block. nih.gov By altering the specificity of the adenylation (A) domain within a module, it is possible to incorporate unnatural amino acids. researchgate.net For instance, a single amino acid mutation in a phenylalanine-specific A-domain resulted in a 105-fold switch in substrate specificity, enabling the activation of non-natural aromatic amino acids. researchgate.net

While the direct synthesis of this compound by an NRPS is not documented, the principles of NRPS engineering could be applied to create analogous structures. An engineered NRPS module could potentially be designed to recognize and incorporate a precursor to this compound or a similar N-alkylated amino acid into a peptide chain. The thioesterase (TE) domain, which typically catalyzes the release and cyclization of the final peptide, can also be engineered to handle different peptide lengths and sequences. biorxiv.orguni-marburg.de

Green Chemistry Principles in Sustainable Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, the development of catalytic processes, and the maximization of atom economy.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional reliance on volatile organic compounds (VOCs) is being replaced by the use of greener alternatives or solvent-free conditions. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A green synthesis of N-substituted glycine (B1666218) derivatives has been reported using water as the solvent, where an alkyl amine was reacted with chloroacetic acid. acs.org This approach avoids the use of hazardous solvents and simplifies the work-up procedure. acs.org

Solvent-free reactions offer significant advantages by reducing waste, simplifying purification, and often leading to shorter reaction times and higher yields. researchgate.net For example, the one-pot condensation of 2,5-hexanedione (B30556) with amines to form N-substituted pyrroles has been achieved under solvent-free conditions using a biodegradable catalyst. researchgate.net While not directly synthesizing this compound, these examples highlight the feasibility and benefits of eliminating organic solvents.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.com Catalytic reactions are inherently more atom-economical than stoichiometric processes as the catalyst is not consumed and generates no waste. nih.gov

The development of efficient catalytic systems is a cornerstone of green chemistry. jk-sci.com For the synthesis of N-substituted amino acids, various catalytic approaches can be envisioned. For instance, a tri-enzymatic catalytic system has been developed for the synthesis of D-2-aminobutyric acid with high atom economy, where the by-products are only carbon dioxide and water. nih.gov This system demonstrates how multiple enzymes can be combined to create a highly efficient and sustainable process. nih.gov

In non-biocatalytic systems, transition metal catalysts are widely used to promote atom-economical transformations. acs.org For example, boron Lewis acid catalysis has been used for the atom-economic and stereoselective synthesis of enol esters. rsc.org While different in scope, the principle of using a catalyst to enable a highly efficient and selective transformation is directly relevant to the sustainable synthesis of this compound.

One-Pot Biotransformations for Reduced Environmental Impact

The pursuit of greener chemical processes has led to the development of one-pot biotransformations, which integrate multiple enzymatic steps in a single reaction vessel. This approach minimizes waste, reduces energy consumption, and often leads to higher yields and stereoselectivity compared to traditional multi-step chemical syntheses.

One prominent strategy involves the use of transaminases for the synthesis of ω-amino acids. For instance, a six-step enzymatic cascade has been successfully engineered and distributed between two microbial hosts, Pseudomonas taiwanensis and Escherichia coli, to produce 6-aminohexanoic acid directly from cyclohexane (B81311) in a single pot. nih.gov This mixed-species biotransformation achieved a high yield of 86% under environmentally benign conditions, demonstrating the potential of whole-cell biocatalysis for producing the backbone of compounds like this compound. nih.gov

Further advancements in chemoenzymatic cascades highlight the synergy between biocatalysis and chemical reactions. Researchers have developed efficient one-pot, two-step processes for creating chiral N-substituted amino acids. acs.orgresearchgate.net For example, the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the highly regio- and stereoselective addition of various arylamines to fumarate, producing N-arylated aspartic acids. acs.org This enzymatic step can be combined in one pot with a subsequent acid-catalyzed cyclization to yield optically pure pyrazolidin-3-ones, offering a streamlined route to complex N-substituted amino acid derivatives. acs.org Such methodologies showcase the potential for developing biocatalytic pathways for the N-pentyl substitution onto a hexanoic acid backbone.

The table below summarizes key findings in one-pot biotransformations relevant to ω-amino acid synthesis.

| Starting Material | Biocatalyst(s) / System | Product | Key Advantages |

| Cyclohexane | Mixed culture (P. taiwanensis, E. coli) with engineered 6-step cascade | 6-Aminohexanoic acid | High yield (86%), environmentally benign conditions, direct conversion. nih.gov |

| Fumarate & Arylamines | EDDS Lyase & Acid Catalyst | N-Arylated Aspartic Acids / Pyrazolidin-3-ones | High conversion, excellent enantiomeric excess (>99%), combined enzymatic and chemical steps in one pot. acs.org |

| Aldehydes & Amines | Benzaldehyde Lyase & Imine Reductases | N-Substituted 1,2-Amino Alcohols | Environmentally friendly, economical, produces versatile chiral building blocks. researchgate.net |

Comparative Analysis of Synthetic Routes for Related N-Alkylated ω-Amino Acids

The synthesis of N-alkylated ω-amino acids can be approached through various strategies, often by adapting methods developed for structurally similar molecules like long-chain α,ω-diamino acids or by modifying classic amino acid syntheses.

Strategies for Long-Chain α,ω-Diamino Acids

The synthesis of long-chain α,ω-diamino acids provides a useful framework for constructing molecules with an amino group at each end of an aliphatic chain, a structure analogous to N-alkylated ω-amino acids. A common and effective strategy involves starting from readily available natural α-amino acids and extending the carbon chain.

One such method employs the Wittig olefination reaction. researchgate.netmdpi.com This process typically begins with an N-protected α-amino acid, which is converted into an N-protected amino aldehyde. This aldehyde then reacts with an ylide derived from an ω-hydroxy-alkyl phosphonium (B103445) salt. nih.gov This condensation reaction forms a long-chain intermediate with a terminal hydroxyl group, which can subsequently be converted into an amine. The final step involves catalytic hydrogenation to yield the N,N'-protected α,ω-diamino acid. nih.gov A key advantage of this route is its flexibility; the length of the final diamino acid can be easily adjusted by changing the length of the ylide used in the Wittig reaction. mdpi.comnih.gov

The table below outlines a typical reaction sequence based on this strategy.

| Step | Reactants | Reaction Type | Intermediate/Product | Purpose |

| 1 | N-protected α-amino acid | Reduction/Oxidation | N-protected amino aldehyde | Prepare the aldehyde for chain extension. researchgate.net |

| 2 | N-protected amino aldehyde, ω-hydroxy-alkyl phosphonium salt ylide | Wittig Olefination | Long-chain ω-hydroxy alkene | Carbon chain elongation. nih.gov |

| 3 | Long-chain ω-hydroxy alkene | Functional Group Conversion (e.g., Mesylation, Azide Substitution, Reduction) | Long-chain ω-amino alkene | Introduce the second amino group. nih.gov |

| 4 | N,N'-protected ω-amino alkene | Catalytic Hydrogenation | N,N'-protected α,ω-diamino acid | Saturate the carbon chain. nih.gov |

Modification of Classic Amino Acid Synthesis Routes (e.g., Strecker Synthesis for N-Substituted Amino Acids)

The Strecker synthesis, first described in 1850, is a cornerstone of amino acid synthesis and remains one of the most economical methods for producing both natural and non-coded α-amino acids. nih.govnews-medical.net The classic reaction involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the amino acid. wikipedia.orgmasterorganicchemistry.com

A significant modification to this classic route is the substitution of ammonia with a primary or secondary amine. news-medical.netwikipedia.org This variation allows for the direct synthesis of N-substituted amino acids. In the context of this compound, a modified Strecker approach could theoretically involve the reaction of 6-oxohexanoic acid, pentylamine, and a cyanide source. The initial condensation would form an N-pentyl iminium ion, which is then attacked by the cyanide nucleophile to form an α-(pentylamino)nitrile intermediate. Subsequent hydrolysis of the nitrile group would yield the desired N-alkylated ω-amino acid.

The mechanism involves two main stages:

Iminium Formation and Cyanide Addition : The carbonyl group of the aldehyde (or ketone) reacts with the primary amine (pentylamine) to form an iminium ion after the loss of water. A cyanide ion then performs a nucleophilic attack on the iminium carbon to form the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The nitrile group of the aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final N-substituted amino acid. nih.gov

While the classical Strecker synthesis produces a racemic mixture of α-amino acids, modern variations have been developed using asymmetric catalysts or chiral auxiliaries to achieve enantioselectivity. wikipedia.org Recent advancements also include one-pot catalytic versions that streamline the synthesis of highly substituted amino acid derivatives by avoiding the isolation of unstable intermediates. nih.govorganic-chemistry.org This adaptability makes the modified Strecker synthesis a powerful and relevant tool for generating novel N-alkylated amino acids.

Investigative Chemical Reactivity and Mechanistic Studies of 6 Pentylamino Hexanoic Acid

Reactions at the Carboxylic Acid Functionality

The terminal carboxylic acid group is a key site for modifications, readily undergoing reactions typical of this functional group, such as esterification and amide bond formation.

Esterification Reaction Mechanisms (e.g., Fischer Esterification)

The carboxylic acid moiety of 6-(pentylamino)hexanoic acid can be converted to an ester through various methods, with Fischer esterification being a classic and widely used approach. fiveable.memasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.org

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequently, a proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org For N-alkyl amino acids, the reaction conditions need to be controlled to avoid potential side reactions at the amine functionality. monash.edu

Table 1: Illustrative Conditions for Fischer Esterification of this compound

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield |

| Methanol | H₂SO₄ (catalytic) | Reflux | 4-8 | High |

| Ethanol | TsOH (catalytic) | Reflux | 6-12 | High |

| Isopropanol | H₂SO₄ (catalytic) | Reflux | 8-16 | Moderate to High |

| Benzyl Alcohol | TsOH (catalytic) | Reflux | 12-24 | Moderate |

This table is illustrative and based on typical conditions for Fischer esterification of amino acids. Actual conditions and yields may vary.

Amide Bond Formation with Various Coupling Partners

The synthesis of amides from this compound and a primary or secondary amine is a fundamental transformation. Direct reaction between a carboxylic acid and an amine is generally slow due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. luxembourg-bio.com

A plethora of coupling reagents are available for this purpose, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic example. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com To suppress potential side reactions and racemization (if the amine partner is chiral), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.comnih.gov

Phosphonium and Uronium/Aminium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.com They react with the carboxylic acid to form an active ester, which then readily reacts with the amine to yield the desired amide with high efficiency. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

| DCC | HOBt | DIPEA | DMF, CH₂Cl₂ | 2-12 h |

| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ | 2-12 h |

| HBTU | HOBt | DIPEA | DMF | 1-4 h |

| HATU | HOAt | DIPEA, NMM | DMF | 1-4 h |

| PyBOP | None | DIPEA | DMF, CH₂Cl₂ | 1-6 h |

This table provides a general overview of common coupling systems. Optimal conditions depend on the specific substrates.

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions, including acylation and alkylation, as well as condensation reactions.

Acylation and Alkylation Reactions

Acylation: The secondary amine can be acylated by reacting it with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides in a nucleophilic substitution reaction (typically SN2). ucalgary.calibretexts.org This reaction leads to the formation of a tertiary amine. However, a significant challenge in the alkylation of amines is the potential for over-alkylation. fiveable.melibretexts.org The product tertiary amine can itself react with the alkyl halide to form a quaternary ammonium salt. libretexts.org To achieve selective mono-alkylation, reaction conditions such as stoichiometry, temperature, and the nature of the alkylating agent must be carefully controlled. fiveable.menih.gov

Table 3: Illustrative Alkylation and Acylation Reactions

| Reagent | Reaction Type | Product Type | General Conditions |

| Methyl Iodide | Alkylation | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to reflux |

| Benzyl Bromide | Alkylation | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to reflux |

| Acetyl Chloride | Acylation | N,N-disubstituted Amide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to RT |

| Acetic Anhydride | Acylation | N,N-disubstituted Amide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂), RT to reflux |

This table provides generalized conditions. Specific protocols may vary.

Condensation Reactions (e.g., Maillard-type reactions with carbonyl compounds)

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars, which is responsible for the browning and flavor of many cooked foods. mdpi.com While typically associated with primary amines, secondary amines can also participate in Maillard-type reactions, although the pathways and products may differ. nih.govresearchgate.net

The initial step involves the nucleophilic attack of the secondary amine on the carbonyl group of a reducing sugar to form an unstable carbinolamine, which then dehydrates to form an iminium ion. sandiego.edu Due to the presence of an alkyl group instead of a proton on the nitrogen, the subsequent Amadori rearrangement, which is characteristic for primary amines, does not occur in the same way. Instead, the reaction can proceed through alternative pathways involving enamine formation and further degradation and condensation steps, leading to a complex mixture of products. nih.gov These reactions are influenced by factors such as temperature, pH, and the specific reactants involved. mdpi.com

Transformations of the Hexyl Aliphatic Chain

The hexyl aliphatic chain of this compound is generally considered to be chemically inert. However, under specific conditions, it can undergo transformations, primarily through C-H functionalization reactions. These reactions offer a powerful tool for modifying the carbon skeleton of the molecule. acs.orgrhhz.net

Modern synthetic methods have enabled the selective functionalization of unactivated C(sp³)–H bonds. acs.org For aliphatic amino acids, palladium-catalyzed reactions have been developed to introduce aryl or other functional groups at specific positions along the alkyl chain, often directed by a coordinating group. nih.govacs.org For instance, δ-C(sp³)–H activation has been demonstrated in aliphatic amines and amino acids, allowing for the introduction of functional groups at the fifth carbon atom from a directing group. nih.gov

Oxidative functionalization is another potential transformation. Using specific catalysts, such as certain iron complexes, it is possible to introduce hydroxyl groups into the aliphatic side chains of amino acid derivatives. rsc.org Furthermore, radical-mediated reactions, such as halogenation, could potentially be used to introduce functionality onto the hexyl chain, although selectivity can be a challenge. The reactivity of the C-H bonds generally follows the order tertiary > secondary > primary.

Table 4: Potential Transformations of the Hexyl Chain

| Reaction Type | Reagents/Catalysts | Potential Product |

| C-H Arylation | Pd catalyst, Directing Group, Aryl Halide | Phenyl-substituted hexyl chain |

| C-H Olefination | Pd catalyst, Directing Group, Alkene | Alkenyl-substituted hexyl chain |

| Oxidative Hydroxylation | Fe catalyst, Oxidant (e.g., H₂O₂) | Hydroxy-substituted hexyl chain |

| Radical Halogenation | NBS, Light/Radical Initiator | Bromo-substituted hexyl chain |

This table outlines potential, advanced synthetic transformations and is not indicative of standard laboratory reactions.

Selective Functionalization (e.g., Oxidation, Reduction)

The presence of both an amino and a carboxyl group in this compound allows for selective chemical transformations, provided that appropriate reagents and reaction conditions are employed. The selective functionalization of one group while preserving the other is a key strategy in the synthesis of more complex molecules.

Reduction: The carboxylic acid moiety of this compound can be selectively reduced to the corresponding primary alcohol, 6-(pentylamino)hexan-1-ol. This transformation requires a reducing agent that does not affect the secondary amine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS), are particularly effective for the selective reduction of carboxylic acids in the presence of other functional groups, including amines. acsgcipr.orgyoutube.com These reagents are generally considered acidic-type reducing agents and exhibit excellent chemoselectivity for carboxylic acids over amides and many other functional groups. researchgate.net The reduction of amino acids to amino alcohols is a well-established procedure. For example, various amino acids, including 6-aminocaproic acid, have been successfully reduced using borane-based reagents. orgsyn.org

| Amino Acid Substrate (Analog) | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Valine | LiAlH4 | THF | Reflux, 16 h | L-Valinol | 91 | orgsyn.org |

| L-Valine | BH3-DMS / BF3·OEt2 | THF | Reflux, 18 h | L-Valinol | 97 (crude) | orgsyn.org |

| Proline | LiAlH4 | THF | Reflux | Prolinol | 97 (crude) | orgsyn.org |

| 6-Aminocaproic Acid | BMS / BF3·OEt2 | THF | Reflux | 6-Amino-1-hexanol | Not Reported | orgsyn.org |

This table presents data for the reduction of analogous amino acids to illustrate the general methodology applicable to this compound.

Radical Reactions and Decarboxylation Pathways

The carboxylic acid group of this compound can be a precursor to radical intermediates through decarboxylation. These radical reactions open up pathways for the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Decarboxylation: A classic method for the decarboxylation of carboxylic acids is the Barton decarboxylation. wikipedia.orgorganic-chemistry.orgjk-sci.com This two-step procedure involves the conversion of the carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org This ester is then subjected to radical initiation, typically through heating with a radical initiator like AIBN (2,2'-azobisisobutyronitrile) in the presence of a hydrogen atom donor such as tributyltin hydride or a thiol. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism, leading to the formation of an alkyl radical which is then quenched to give the decarboxylated product. In the case of this compound, this would yield N-pentylpentylamine.

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 1) 1-Hydroxy-2(1H)-pyridinethione, DCC, DMAP 2) AIBN, Bu3SnH | 1) Formation of Barton Ester 2) Thermal decomposition | Decarboxylated Alkane | jk-sci.com |

This table outlines the general conditions for a Barton decarboxylation, a method applicable to this compound.

Photoredox-Catalyzed Decarboxylation: More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids, including α-amino acids. mdpi.comnih.govresearchgate.netorganic-chemistry.org This methodology often involves the in-situ formation of a redox-active ester or the direct single-electron transfer (SET) from the carboxylate to an excited photocatalyst. nih.gov The resulting carboxyl radical readily extrudes carbon dioxide to generate an alkyl radical. This radical can then be trapped by a variety of reagents to form new bonds. For N-Boc protected α-amino acids, photoredox-catalyzed decarboxylative vinylation has been achieved using vinyl sulfones as coupling partners. organic-chemistry.org While specific examples for ω-amino acids like this compound are less common, the principles of photoredox-catalyzed decarboxylation are broadly applicable. mdpi.com

Intramolecular Cyclization and Ring-Closing Reactions

The linear structure of this compound, with a nucleophilic amine at one end and an electrophilic carboxylic acid at the other, makes it a prime candidate for intramolecular cyclization to form a seven-membered ring lactam, specifically N-pentyl-ε-caprolactam.

This intramolecular amidation can be promoted by thermal means or by the use of coupling agents. Thermally, heating this compound can lead to the elimination of water and the formation of the corresponding lactam. This type of reaction is a key step in the synthesis of polyamides like Nylon-6 from 6-aminohexanoic acid. mdpi.com The presence of the N-pentyl group is expected to influence the reaction kinetics and the properties of the resulting lactam.

The synthesis of N-substituted ε-caprolactams has been reported through the alkylation of the sodium salt of ε-caprolactam with alkyl halides. arkat-usa.orgresearchgate.net This approach provides an alternative route to N-pentyl-ε-caprolactam. The properties of such N-alkylated caprolactams, including their solubility and thermal stability, have been investigated. arkat-usa.org For instance, N-alkyl derivatives of ε-caprolactam are generally neutral, soluble in water and aromatic hydrocarbons, but insoluble in alkanes. arkat-usa.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Sodium ε-caprolactam | n-Pentyl halide | N-Alkylation | N-pentyl-ε-caprolactam | Synthesis of N-substituted lactam | arkat-usa.orgresearchgate.net |

| 6-Aminohexanoic acid | - | Thermal Polycondensation | Polyamide-6 (Nylon-6) | Formation of linear and cyclic polyamides | researchgate.net |

This table summarizes reactions relevant to the formation of N-pentyl-ε-caprolactam, the cyclization product of this compound.

The study of intramolecular cyclization is crucial for understanding the conformational preferences of the molecule and for the synthesis of heterocyclic compounds with potential applications in various fields of chemistry.

Computational and Theoretical Investigations of 6 Pentylamino Hexanoic Acid Structure and Reactivity

Molecular Conformation and Energetic Landscape Analysis

The backbone of 6-(pentylamino)hexanoic acid is composed of a hexanoic acid chain, which provides significant conformational flexibility. The molecule can exist in numerous conformations due to rotation around the carbon-carbon (C-C) and carbon-nitrogen (C-N) single bonds. The most stable conformers are typically those that minimize steric hindrance and optimize intramolecular interactions.

| Conformer | Key Dihedral Angle(s) | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|---|

| Extended (Global Minimum) | C-C-C-C ≈ 180° | A linear, all-trans arrangement of the carbon backbone, minimizing steric strain. | 0.0 |

| Gauche-1 | C-C-C-C ≈ 60° | A single gauche interaction introduces a kink in the hexanoic acid chain. | ~2-4 |

| Folded Structure | Multiple Gauche Angles | A more compact structure resulting from several gauche interactions. | > 5 |

The substitution of a pentyl group on the nitrogen atom of the amino group significantly impacts the local molecular geometry. In primary amino acids, the -NH2 group has specific bond lengths and angles. The introduction of an alkyl chain (N-alkylation) alters these parameters due to steric and electronic effects. rsc.org

| Parameter | Typical Value in Primary Amine Moiety | Predicted Value in N-Pentyl Secondary Amine Moiety | Reason for Change |

|---|---|---|---|

| C-N Bond Length | ~1.47 Å | ~1.48 Å | Increased electron density from alkyl groups. |

| C-N-C Bond Angle | N/A | ~112° | Steric repulsion between the pentyl and hexanoic acid chains. |

| N-H Bond Length | ~1.01 Å | ~1.01 Å | Relatively unaffected by alkyl substitution. |

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for exploring the electronic properties and reactivity of molecules. DFT calculations provide a detailed picture of electron distribution and the energies of molecular orbitals, which are fundamental to understanding chemical behavior. nih.govmdpi.com

DFT calculations can be used to analyze the electronic structure of this compound, including the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. For this molecule, the HOMO is expected to have significant density on the nitrogen atom and the oxygen atoms of the carboxyl group. The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack; this is typically centered on the electrophilic carbon atom of the carboxyl group. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, revealing details about charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.govnih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule arising from the carboxyl and amino groups. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, key reactions involve the carboxylic acid and the secondary amine functional groups.

For example, the Fischer esterification of the carboxylic acid group with an alcohol involves a multi-step addition-elimination mechanism. libretexts.orgjackwestin.com Computational studies can model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding the structures of any tetrahedral intermediates formed during the reaction. libretexts.org

Characterizing Transition States: Locating the highest energy point (the transition state) along the reaction coordinate for each step. The structure of the transition state provides insight into the geometry of the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which corresponds to the activation energy barrier of the reaction.

This analysis allows for a quantitative prediction of reaction rates and provides a detailed understanding of how the reaction proceeds at a molecular level.

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would show:

Intense Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl group, reflecting their high electronegativity and the presence of lone pairs. These are the primary sites for attack by electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and the hydrogen atom on the secondary amine. These regions are attractive to nucleophiles.

Neutral Potential (Green): The long pentyl and hexyl alkyl chains would exhibit a largely neutral or slightly positive potential, consistent with their nonpolar, hydrophobic character.

The MEP surface provides an intuitive guide to the molecule's reactive sites and its potential for non-covalent interactions, such as hydrogen bonding. nih.govnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

An all-atom explicit solvent MD simulation would be the most appropriate approach to investigate the solution-phase behavior of this compound. In such a simulation, the molecule would be placed in a box of water molecules, and the trajectory of each atom would be calculated over time by solving Newton's equations of motion. This would provide detailed insights into the conformational changes of the molecule, its interactions with the surrounding water molecules, and its aggregation behavior.

Key aspects that could be investigated using MD simulations include:

Solvation and Hydration: The arrangement of water molecules around the different functional groups of this compound (the carboxylic acid head, the secondary amine, and the hydrophobic pentyl and hexyl chains) could be analyzed. nih.gov This would involve calculating radial distribution functions to understand the structure of the hydration shells. researchgate.net It is expected that the polar carboxylic acid and amine groups would form strong hydrogen bonds with water, while the nonpolar alkyl chains would induce a more ordered structure in the surrounding water, a phenomenon known as the hydrophobic effect. uniroma1.it

Conformational Dynamics: The flexibility of the pentyl and hexyl chains would lead to a wide range of accessible conformations in solution. MD simulations can explore this conformational landscape and identify the most populated conformational states. The dynamics of the backbone and side chains, including torsional angle rotations, can be quantified.

Intermolecular Interactions and Aggregation: At higher concentrations, intermolecular interactions between this compound molecules could lead to the formation of aggregates or micelles. MD simulations can be used to study the initial stages of this aggregation process and to characterize the structure of the resulting clusters. The dominant interactions driving aggregation would likely be hydrogen bonding between the polar head groups and hydrophobic interactions between the alkyl chains.

The table below summarizes the typical parameters and analyses that would be relevant in a molecular dynamics simulation study of this compound in an aqueous solution.

| Simulation Parameter/Analysis | Description |

| Force Field | A set of parameters describing the potential energy of the system. Common choices for biomolecules include AMBER, CHARMM, or GROMOS. |

| Water Model | A model to represent the water molecules in the simulation. Examples include TIP3P, SPC/E, or TIP4P. uniroma1.it |

| Ensemble | The statistical ensemble used for the simulation, typically NPT (constant number of particles, pressure, and temperature) to mimic experimental conditions. |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample the relevant molecular motions. This can range from nanoseconds to microseconds. |

| Radial Distribution Functions (RDFs) | Used to analyze the structure of the solvent around the solute and the interactions between different parts of the solute molecules. researchgate.net |

| Hydrogen Bond Analysis | To quantify the number and lifetime of intramolecular and intermolecular hydrogen bonds. |

| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the molecule over time. |

| Radius of Gyration (Rg) | To measure the compactness of the molecule or any aggregates that may form. |

By performing and analyzing such simulations, a detailed understanding of the dynamic behavior and interactions of this compound in a solution phase can be achieved.

Computational Prediction of Molecular Interactions

Bader's Quantum Theory of "Atoms-in-Molecules" (QTAIM) and the Reduced Density Gradient (RDG) are computational methods based on the analysis of the electron density to characterize chemical bonding and non-covalent interactions. youtube.comnih.gov While specific QTAIM and RDG analyses for this compound are not documented in the literature, these methods can be hypothetically applied to gain a deep understanding of its intramolecular and intermolecular interactions.

QTAIM Analysis:

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic properties and the characterization of chemical bonds. nih.gov A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the interaction.

For this compound, QTAIM could be used to:

Characterize Covalent Bonds: Analyze the properties of the BCPs for all covalent bonds (C-C, C-H, C-N, C-O, O-H, N-H) to understand their strength and polarity.

Identify Intramolecular Interactions: Search for BCPs corresponding to potential intramolecular hydrogen bonds, for instance, between the amine nitrogen and the carboxylic acid hydrogen. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP would indicate the strength of this interaction. A positive Laplacian is characteristic of a closed-shell interaction, such as a hydrogen bond.

Analyze Intermolecular Interactions: For a dimer or larger aggregate of this compound, QTAIM can identify and characterize the intermolecular hydrogen bonds and other weaker van der Waals interactions holding the molecules together. rsc.org

Reduced Density Gradient (RDG) Analysis:

The RDG is a modification of the electron density that is particularly useful for visualizing and characterizing non-covalent interactions. researchgate.net It is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density itself (sign(λ₂)ρ). This results in a 2D scatter plot where different types of interactions appear in distinct regions. These interactions can then be visualized in 3D space as isosurfaces.

An RDG analysis of this compound would allow for:

Visualization of Non-Covalent Interactions: The generation of 3D isosurfaces that highlight regions of hydrogen bonding, steric repulsion, and van der Waals interactions within the molecule and between molecules.

Distinguishing Interaction Types: The 2D RDG plot would show characteristic spikes for different interaction types. Strong attractive interactions like hydrogen bonds appear at negative values of sign(λ₂)ρ, weak van der Waals interactions appear near zero, and steric clashes (repulsive interactions) appear at positive values.

The following table outlines the expected findings from a hypothetical QTAIM and RDG analysis of a this compound dimer.

| Interaction Type | QTAIM Signature (at BCP) | RDG Signature |

| Intermolecular O-H···N Hydrogen Bond | Low ρ, positive ∇²ρ | Strong, negative sign(λ₂)ρ spike |

| Intermolecular N-H···O Hydrogen Bond | Low ρ, positive ∇²ρ | Strong, negative sign(λ₂)ρ spike |

| van der Waals Interactions (Alkyl Chains) | Very low ρ, near-zero ∇²ρ | Weak, near-zero sign(λ₂)ρ spike |

| Steric Repulsion | Not typically characterized by a BCP | Positive sign(λ₂)ρ spike |

Together, QTAIM and RDG analyses provide a robust theoretical framework for a detailed and quantitative understanding of the intricate network of interactions that govern the structure and properties of this compound.

To computationally investigate the intermolecular binding of this compound, it is often advantageous to use simplified model systems. These models capture the essential interacting functional groups of the full molecule, allowing for high-level quantum mechanical calculations that would be computationally prohibitive for the entire structure. acs.orgresearchgate.net This approach provides detailed insights into the nature and strength of specific interactions.

For this compound, the primary intermolecular interactions are expected to be hydrogen bonding between the carboxylic acid and secondary amine groups, as well as van der Waals interactions between the alkyl chains. nih.govacs.org

Model Systems for Hydrogen Bonding:

To study the hydrogen bonding, a model system could consist of a propanoic acid molecule and a diethylamine molecule. This would represent the interaction between the carboxylic acid group and the secondary amine group, with short alkyl chains to mimic the local environment. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), could be performed on this model system to accurately determine the binding energy and geometry of the hydrogen-bonded complex. acs.org

Different orientations of the two molecules could be explored to find the most stable hydrogen-bonding configurations. The potential energy surface could be scanned to identify the global minimum energy structure.

Model Systems for van der Waals Interactions:

To investigate the hydrophobic interactions between the alkyl chains, a model system could consist of two pentane or hexane molecules. While seemingly simple, these systems allow for a focused study of the dispersion forces that drive the association of the nonpolar parts of this compound. The interaction energies for different relative orientations (e.g., parallel vs. T-shaped) could be calculated to understand the preferred packing of the alkyl chains.

The table below summarizes potential model systems and the computational methods that could be employed to study the intermolecular binding of this compound.

| Interaction to Model | Model System | Potential Computational Methods | Information Gained |

| Carboxylic Acid - Amine Hydrogen Bonding | Propanoic Acid + Diethylamine | MP2, CCSD(T), DFT with dispersion corrections | Binding energy, optimal hydrogen bond geometry, vibrational frequency shifts. |

| Carboxylic Acid Dimer Hydrogen Bonding | Propanoic Acid Dimer | MP2, CCSD(T), DFT with dispersion corrections | Strength and geometry of the cyclic hydrogen-bonded dimer. |

| Alkyl Chain van der Waals Interactions | Pentane Dimer or Hexane Dimer | MP2, CCSD(T), Symmetry-Adapted Perturbation Theory (SAPT) | Contribution of dispersion forces to binding, preferred chain alignment. |

By studying these simplified model systems, a quantitative understanding of the fundamental forces driving the intermolecular interactions of this compound can be achieved. These results can then be used to parameterize and validate force fields for larger-scale molecular dynamics simulations of the complete system.

Advanced Analytical Methodologies for Characterization of 6 Pentylamino Hexanoic Acid

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for separating 6-(Pentylamino)hexanoic acid from complex mixtures and quantifying its presence. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis and Mass Spectrometric Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Chromatographic Conditions: The retention of this compound is highly dependent on the mobile phase pH, which influences the ionization state of its amino and carboxyl groups. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is commonly used to ensure the protonation of the amine and suppress the deprotonation of the carboxylic acid, leading to consistent retention and sharp peak shapes. Gradient elution, starting with a high aqueous content and increasing the organic solvent percentage, is typically employed to elute the compound effectively. nih.gov

Detection:

UV/Vis Detection: this compound lacks a significant chromophore, making detection by UV/Vis spectrometry challenging. europeanpharmaceuticalreview.combenthamdirect.com The carboxylic acid group allows for weak absorbance in the far-UV region (200-210 nm). chromatographyonline.com For enhanced sensitivity, pre-column or post-column derivatization with a UV-active agent, such as phenylisothiocyanate (PITC), can be employed. nih.govsigmaaldrich.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for derivatization. nih.gov Electrospray ionization (ESI) is the preferred method. In positive ion mode ([M+H]⁺), the secondary amine is readily protonated, yielding an ion at m/z 202.3. In negative ion mode ([M-H]⁻), the carboxylic acid is deprotonated, resulting in an ion at m/z 200.3. nih.govnebiolab.com

Table 1: Representative RP-HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection (MS) | Electrospray Ionization (ESI), Positive/Negative Switching |

| Expected [M+H]⁺ Ion | m/z 202.3 |

| Expected [M-H]⁻ Ion | m/z 200.3 |

| Expected Retention Time | ~8.5 min (dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and polar functional groups, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com A chemical derivatization step is necessary to convert the non-volatile amino acid into a thermally stable and volatile compound. sigmaaldrich.commdpi.com

Derivatization: A common two-step approach involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) using an alcohol (methanol or propanol) under acidic conditions.

Acylation/Silylation: The secondary amine's active hydrogen is replaced with a nonpolar group. This can be achieved through acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comacs.org

GC-MS Analysis: The resulting derivative can be separated on a mid-polarity capillary column (e.g., DB-5MS). The separated compound is then introduced into the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a high-energy technique that causes extensive and reproducible fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification. sigmaaldrich.com

Table 2: Representative GC-MS Data for a Derivatized Form of this compound (N-TFA-propyl ester)

| Parameter | Condition/Value |

|---|---|

| Derivative | N-trifluoroacetyl-6-(pentylamino)hexanoic acid, propyl ester |

| Molecular Weight | 339.38 g/mol |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100 °C (2 min), ramp 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion [M]⁺ | m/z 339 (may be low abundance) |

| Key Fragment Ions (m/z) | Fragment corresponding to loss of propyl group (-C₃H₇) or propoxy group (-OC₃H₇) |

High-Field and Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. nmims.edu A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity. libretexts.orgslideshare.net

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the hexanoic acid chain and the pentyl group.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

2D NMR: Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of the entire alkyl chain frameworks. wikipedia.org Heteronuclear experiments like HSQC correlate each proton with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations, which are critical for connecting the pentylamino group to the hexanoic acid backbone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C1-OH) | ~11.0-12.0 (s, br) | ~179.0 |

| Hexanoic Acid C2-H₂ | ~2.35 (t) | ~34.0 |

| Hexanoic Acid C3-H₂ | ~1.65 (p) | ~24.5 |

| Hexanoic Acid C4-H₂ | ~1.35 (m) | ~28.8 |

| Hexanoic Acid C5-H₂ | ~1.55 (p) | ~26.5 |

| Hexanoic Acid C6-H₂ | ~2.60 (t) | ~49.5 |

| Amine N-H | Variable (s, br) | - |

| Pentyl Group C1'-H₂ | ~2.55 (t) | ~49.0 |

| Pentyl Group C2'-H₂ | ~1.50 (p) | ~29.5 |

| Pentyl Group C3'-H₂ | ~1.30 (m) | ~29.2 |

| Pentyl Group C4'-H₂ | ~1.30 (m) | ~22.5 |

| Pentyl Group C5'-H₃ | ~0.90 (t) | ~14.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide information about the functional groups present in a molecule. ksu.edu.sa These methods are complementary and together offer a comprehensive vibrational fingerprint. scielo.brsemanticscholar.org

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. Key characteristic absorptions for this compound include a very broad O-H stretch from the hydrogen-bonded carboxylic acid, a sharp and strong C=O stretch, N-H stretching from the secondary amine, and multiple C-H stretching and bending vibrations from the alkyl chains.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. ksu.edu.sa It provides complementary information, with strong signals typically observed for the C-C backbone and C-H stretching modes. The C=O stretch is also observable, though often weaker than in the IR spectrum.

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | - | Broad, Strong (IR) |

| N-H stretch (Amine) | 3300-3500 | 3300-3500 | Weak-Medium |

| C-H stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | ~1710 | Strong (IR), Medium (Raman) |

| CH₂ bend | ~1465 | ~1465 | Medium |

| C-N stretch | 1180-1360 | 1180-1360 | Medium |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a molecule. Soft ionization techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are ideal for generating intact molecular ions. researchgate.net Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing data that confirms the molecular structure. scispace.comnih.gov

Fragmentation Analysis: For structural confirmation, the protonated molecular ion ([M+H]⁺ at m/z 202.3) is selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group, as well as cleavage of C-C bonds along the alkyl chains. uni-muenster.de

Table 5: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 202.3 | 184.3 | H₂O (18.0) | Loss of water from the carboxylic acid |

| 202.3 | 156.3 | HCOOH (46.0) | Loss of formic acid |

| 202.3 | 130.1 | C₅H₁₂ (Pentane, 72.2) | Cleavage of the N-pentyl bond |

| 202.3 | 114.1 | C₆H₁₂O (86.1) | Cleavage alpha to the carboxyl group |

| 202.3 | 86.1 | C₆H₁₂O₂ (116.2) | Protonated pentylamine fragment |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comntu.edu.sg This technique is exceptionally sensitive to the stereochemical features and conformational arrangements of molecules. researchgate.netresearchgate.net

While this compound is itself an achiral molecule, CD spectroscopy can be employed to study its conformational behavior under specific conditions. Chirality can be induced in the molecule through interactions with a chiral environment, such as binding to a protein or forming complexes with other chiral molecules. nih.gov The resulting induced CD (ICD) spectrum provides information about the conformation adopted by this compound upon binding. nih.gov

Furthermore, the self-assembly of N-substituted amino acids can sometimes lead to the formation of ordered, chiral supramolecular structures, which would exhibit a distinct CD signal. nih.gov The primary chromophore in this compound is the carboxyl group, which has an n→π* electronic transition that is sensitive to its local chemical environment. Conformational changes that alter the environment of this chromophore will be reflected in the CD spectrum.

For proteins and peptides, specific CD signals are associated with defined secondary structures. creative-biostructure.com Although not directly applicable to a single amino acid molecule, these correlations provide a framework for interpreting conformational data if this compound were incorporated into a larger, ordered system.

Table 1: Typical Far-UV CD Signals and Corresponding Protein Secondary Structures

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

This table illustrates characteristic CD signals for common protein secondary structures, providing a reference for interpreting conformational studies of molecules in chiral environments.

Solid-State Characterization

The analysis of the solid state of this compound is critical for understanding its crystalline packing, polymorphism, and for the definitive determination of its molecular structure.

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides the absolute structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For N-substituted amino acids, SC-XRD reveals crucial details about intermolecular interactions, particularly hydrogen-bonding patterns, which dictate the crystal packing. rsc.orgresearchgate.net

In the crystal lattice of N-alkylated amino acids, the molecules typically arrange to form distinct hydrophilic and hydrophobic layers. rsc.org The amino and carboxylate groups engage in extensive hydrogen-bonding networks, often forming head-to-tail chains, while the alkyl side chains segregate into hydrophobic regions. rsc.orgresearchgate.net The flexible pentyl group and hexanoic acid backbone of this compound would allow for various conformations, and SC-XRD can pinpoint the preferred arrangement in the crystalline state.

Table 2: Illustrative Crystallographic Data for an N-Substituted Amino Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.891(2) |

| b (Å) | 25.435(9) |

| c (Å) | 7.982(3) |

| β (°) | 108.23(1) |

| Volume (ų) | 1136.5(7) |

| Z (molecules/unit cell) | 4 |

This table presents example crystallographic parameters that can be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical and serve to illustrate the type of data generated.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. creative-biostructure.com It is used to identify the crystalline phases present in a bulk sample, determine the degree of crystallinity, and investigate polymorphism—the existence of multiple crystal forms of the same compound. rigaku.commdpi.com Each polymorphic form has a unique crystal lattice and will produce a distinct PXRD pattern, which serves as a fingerprint for that specific form. rigaku.com

The analysis of this compound by PXRD would involve comparing the experimental diffraction pattern to reference patterns, which can be simulated from single-crystal data. researchgate.netua.pt This comparison allows for the confirmation of phase purity of a synthesized batch. Furthermore, by performing PXRD analysis under varying conditions of temperature or humidity, any potential phase transitions to different polymorphic forms can be monitored.

Table 3: Hypothetical PXRD Data for Two Polymorphic Forms (A and B) of an N-Alkyl Amino Acid

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ (°) | Relative Intensity (%) | 2θ (°) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.1 | 45 | 11.5 | 100 |

| 17.0 | 80 | 18.4 | 60 |

| 20.3 | 65 | 21.1 | 75 |

| 25.6 | 30 | 24.7 | 50 |

This table illustrates how the diffraction peak positions (2θ) and their relative intensities can differentiate between two hypothetical polymorphic forms of a compound.

Emerging Analytical Techniques for N-Substituted Amino Acids

The characterization of N-substituted amino acids like this compound is continually advancing with the development of new and more powerful analytical methodologies. These emerging techniques offer enhanced sensitivity, selectivity, and structural information.

Mass Spectrometry (MS)-Based Methods: High-resolution mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), is a cornerstone of modern amino acid analysis. creative-proteomics.commdpi.commdpi.com These hyphenated techniques allow for the sensitive detection and accurate quantification of N-substituted amino acids in complex mixtures. springernature.com Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion, which can be used to confirm the identity of the compound and elucidate its structure. chromatographyonline.com

Biocatalytic and Enzymatic Methods: The use of enzymes for the synthesis and analysis of N-alkyl amino acids is a rapidly growing field. manchester.ac.uknih.govresearchgate.net Engineered enzymes can offer high chemo-, regio-, and enantioselectivity, providing greener alternatives to traditional chemical synthesis. manchester.ac.uknih.gov Analytical methods based on enzymatic reactions can be developed for the highly specific detection and quantification of N-substituted amino acids.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. nih.govnih.gov It separates molecules based on their charge-to-size ratio. For amino acid analysis, CE can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry, offering a versatile platform for both qualitative and quantitative analysis. creative-proteomics.com The technique is particularly powerful for the separation of chiral amino acids when chiral selectors are added to the background electrolyte. creative-proteomics.com

Table 4: Comparison of Emerging Analytical Techniques for N-Substituted Amino Acids

| Technique | Principle | Key Advantages | Primary Application |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation pattern. | High sensitivity and selectivity; provides structural information. | Quantification and identification in complex matrices. |

| CE-MS | Separation by electrophoretic mobility, detection by mass-to-charge ratio. | High separation efficiency; very small sample volume required. | Analysis of charged species; chiral separations. |

| Biocatalytic Methods | Use of enzymes for synthesis or as components of analytical assays. | High specificity and enantioselectivity; environmentally friendly. | Enantioselective synthesis and specific detection. |

Role in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Key Building Block for Complex Molecules

The dual reactivity of 6-(pentylamino)hexanoic acid makes it an important precursor for synthesizing more complex molecules. Both the secondary amine and the carboxylic acid can be selectively functionalized, allowing it to be incorporated into larger structures through the formation of amide, ester, and other covalent bonds. This adaptability is crucial in multistep synthetic sequences where precise control over reactivity is required.

The carboxylic acid moiety of this compound can be readily converted into a variety of substituted esters and amides. Standard esterification methods, such as Fischer esterification with alcohols under acidic catalysis, or reaction with alkyl halides in the presence of a base, yield the corresponding esters.

Amide bond formation is typically achieved by first activating the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. The resulting activated species reacts efficiently with primary or secondary amines to produce the desired amide.

Conversely, the secondary pentylamino group can act as a nucleophile, reacting with activated carboxylic acids (e.g., acyl chlorides, anhydrides, or other activated esters) to form N,N-disubstituted amides. This reactivity allows the molecule to be tethered to other carboxylate-containing structures. In syntheses where the carboxylic acid of this compound is the desired reactive site, the secondary amine may require a temporary protecting group to prevent self-reaction or other unwanted side reactions.

Table 1: Representative Reactions for Amide and Ester Synthesis

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | R'-OH, H⁺ (catalyst) | 6-(Pentylamino)hexanoate ester |

| Amidation (via Carboxyl) | R'-NH₂, EDC, HOBt | N-R'-6-(pentylamino)hexanamide |